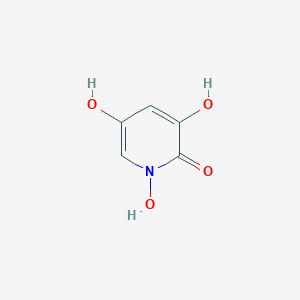
9H-xanthene-3,6-diol
Descripción general
Descripción
9H-xanthene-3,6-diol is a chemical compound with the molecular formula C13H10O3 . It has an average mass of 214.217 Da and a monoisotopic mass of 214.062988 Da .
Synthesis Analysis
The synthesis of xanthene derivatives, including 9H-xanthene-3,6-diol, has been achieved through various methods. One efficient and environmentally benign method involves a one-pot condensation of cyclic diketones, aldehydes, and naphthols . This reaction is catalyzed by 1,4-diazabicyclo[2-2-2]octane supported on Amberlyst-15, producing a variety of benzoxanthenones in good to excellent yields .Molecular Structure Analysis
The molecular structure of 9H-xanthene-3,6-diol consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a complex structure with a high degree of molecular refractivity .Chemical Reactions Analysis
Xanthones, including 9H-xanthene-3,6-diol, are important O-heteroaromatic tricyclic molecules that exhibit a wide range of bioactivities . They can be used as precursors in various chemical reactions .Physical And Chemical Properties Analysis
9H-xanthene-3,6-diol has a density of 1.4±0.1 g/cm3, a boiling point of 455.9±45.0 °C at 760 mmHg, and a flash point of 229.5±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación
Peptide Synthesis : 9H-xanthene-3,6-diol serves as a protecting group for cysteine in peptide syntheses, aiding in the efficient construction of peptides (Han & Bárány, 1997).
Biological Activities : This compound displays biological activity as a neuroprotector, antitumor, and antimicrobial agent, demonstrating its versatility for different biological applications (Maia et al., 2020).
pH Measurement in Biological Applications : 9-Aryl-9-xanthenols, related to 9H-xanthene-3,6-diol, are useful for designing dual-mode indicators for emission and absorption-based pH measurements, particularly in biological settings like cell culture studies (Nekongo et al., 2012).
Antioxidant Properties : 9H-xanthene-2,7-diols, closely related to 9H-xanthene-3,6-diol, function as hydrogen donors and suppress the oxidation of linoleic acid, showcasing antioxidant activities close to those of α-tocopherol (Nishiyama et al., 1995).
Pharmaceutical Chemistry Applications : Methods developed for functionalizing 9-alkyl-9H-xanthenes have potential applications in pharmaceutical chemistry due to their mild conditions, high atom economy, and scalability (Yang et al., 2020).
Anti-inflammatory and Analgesic Activities : Novel 9-aryl-9H-xanthene-3,6-diol derivatives synthesized using microwave-assisted irradiation have shown significant anti-inflammatory and analgesic activities in mice, with minimal or no ulcerogenicity (Banerjee et al., 2016).
Organic Light-Emitting Diodes (OLEDs) : Dyes consisting of xanthene and carbazole derivatives, including 9H-xanthene-based compounds, have promising applications as an emitter layer in OLEDs due to their photophysical properties and good thermal stability (Nasiri et al., 2021).
Propiedades
IUPAC Name |
9H-xanthene-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYQQADWTNPTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433778 | |
| Record name | 9H-xanthene-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102914-73-8 | |
| Record name | 9H-xanthene-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

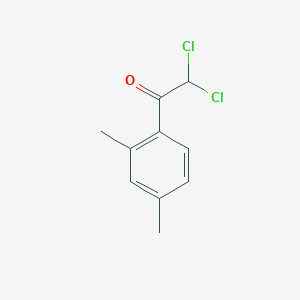
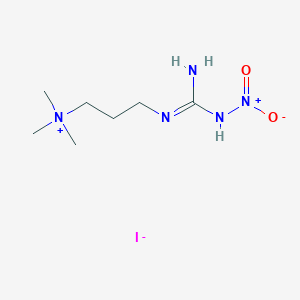
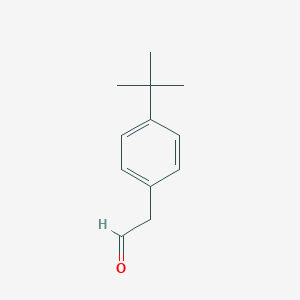


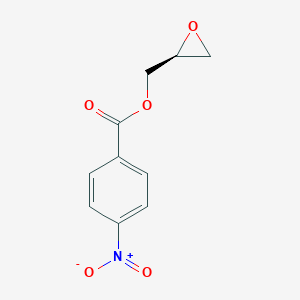

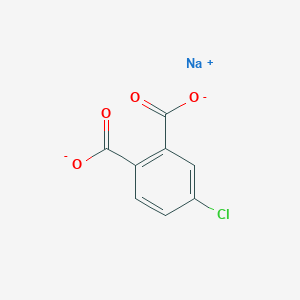
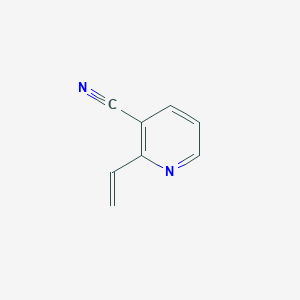

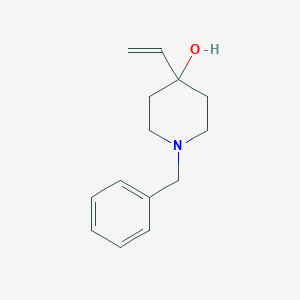
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

